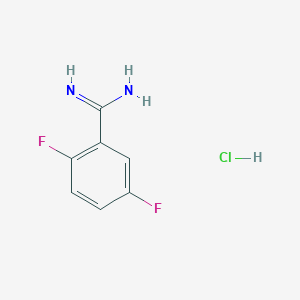

2,5-Difluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPPOYNVEJEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590800 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-28-8 | |

| Record name | 2,5-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for 2,5-Difluoro-benzamidine hydrochloride, a key building block in medicinal chemistry. The document details the prevalent synthetic route, starting from 2,5-difluorobenzonitrile, and delves into the mechanistic underpinnings of the Pinner reaction, which is central to this transformation. Each step is accompanied by a detailed experimental protocol, causality-driven explanations for procedural choices, and data presented in a clear, comparative format. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Benzamidines in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity and small size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. The benzamidine moiety, a potent pharmacophore, is found in a variety of bioactive molecules, including protease inhibitors.

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. Its strategic fluorination pattern makes it a valuable precursor for developing novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders[1][2]. This guide provides a detailed and practical examination of its synthesis, empowering researchers to confidently and efficiently produce this important building block.

The Primary Synthetic Pathway: From Nitrile to Amidine

The most common and efficient route for the synthesis of this compound commences with the readily available starting material, 2,5-difluorobenzonitrile. The core of this transformation is the venerable Pinner reaction, which converts the nitrile into an intermediate imino ester (a Pinner salt), followed by ammonolysis to yield the desired amidine.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthesis pathway for this compound.

Mechanistic Insights: The Pinner Reaction

The Pinner reaction is an acid-catalyzed process that proceeds in two main stages.[3][4][5] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Formation of the Nitrilium Ion and Imino Ester Salt

The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride gas. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol (in this case, ethanol). The resulting intermediate, an imino ester salt (Pinner salt), is the key player in this synthesis.[5][6]

Sources

- 1. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner Reaction [organic-chemistry.org]

physicochemical properties of 2,5-Difluoro-benzamidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-benzamidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No: 885957-28-8), a fluorinated aromatic amidine of significant interest to the fields of medicinal chemistry and drug development. As a structural motif, the benzamidine group is a well-established pharmacophore, particularly recognized for its ability to act as a reversible inhibitor of serine proteases. The introduction of fluorine atoms onto the phenyl ring can substantially modulate key properties such as binding affinity, metabolic stability, and lipophilicity, making this compound a valuable building block and research tool. This document consolidates essential data on its chemical identity, structural characteristics, core physicochemical parameters, and analytical characterization methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is the salt form of the 2,5-difluorobenzamidine base, which enhances its stability and aqueous solubility.

The core structure consists of a benzene ring substituted with an amidine group (-C(=NH)NH₂) and two fluorine atoms at positions 2 and 5. The positive charge of the protonated amidinium ion is balanced by a chloride counter-ion.

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 885957-28-8 | [1][2][3] |

| Molecular Formula | C₇H₇ClF₂N₂ | [1][2] |

| Molecular Weight | 192.59 g/mol | [1][2] |

| IUPAC Name | 2,5-difluorobenzenecarboximidamide hydrochloride | [1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=N)N)F.Cl | [1] |

| InChI | InChI=1S/C7H6F2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H | [1] |

| InChIKey | QAPPOYNVEJEQOV-UHFFFAOYSA-N | [1] |

Synthesis and Rationale for the Hydrochloride Salt Form

While specific, detailed synthetic procedures for this compound are proprietary to manufacturers, a general and well-established route for synthesizing benzamidine derivatives is the Pinner reaction.[4][5]

Causality Behind the Experimental Choice: The Pinner synthesis is a robust method that proceeds in two main steps. First, the corresponding nitrile (2,5-difluorobenzonitrile) reacts with an alcohol (like anhydrous ethanol) under acidic conditions (typically dry HCl gas) to form an imidate salt intermediate (an ethyl imino ether hydrochloride). This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[6][7] The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile or the imidate intermediate back to the corresponding amide.

The conversion to the hydrochloride salt is a deliberate and crucial step. Amidine free bases can be unstable and susceptible to hydrolysis.[8] The hydrochloride salt form offers superior stability, crystallinity, and, most importantly, enhanced aqueous solubility, which is a critical parameter for in vitro biological assays and potential formulation development.[9][10]

Caption: Generalized workflow for the synthesis of benzamidine hydrochlorides.

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both experimental and biological systems. The fluorination pattern of this molecule significantly influences these properties.

Table 2: Summary of Physicochemical Data

| Property | Value / Description | Significance in Drug Development |

| Appearance | White to off-white or beige solid/crystalline powder. | Provides a first-pass quality check. Color may indicate impurities. |

| Boiling Point | 254.2°C at 760 mmHg | [2] |

| Flash Point | 107.5°C | [2] |

| Solubility | Aqueous: Soluble (as hydrochloride salt).[11]Organic: Soluble in ethanol, DMSO, DMF.[10][12] | Critical for preparing stock solutions for biological assays and assessing bioavailability. |

| pKa (Predicted) | ~11.0 - 11.5 (for the amidinium ion) | The amidine group is strongly basic. At physiological pH (~7.4), it will be fully protonated and positively charged, which is key for forming ionic interactions with target residues (e.g., aspartate in the S1 pocket of trypsin-like proteases). |

| LogP (Predicted) | ~1.5 - 2.0 (for the neutral free base) | Indicates lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability, a desirable trait for drug candidates. |

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of this compound is essential for reproducible research. A multi-technique approach provides a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to show distinct signals for the aromatic protons, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The broad, exchangeable signals for the -NH₂ and =NH protons will also be present.

-

¹³C NMR : The carbon spectrum will show characteristic signals for the aromatic carbons, with their chemical shifts and splitting influenced by the attached fluorine atoms (C-F coupling). The quaternary carbon of the amidine group will also be identifiable.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The IR spectrum serves as a fingerprint, confirming the presence of key functional groups. Expected characteristic absorption bands include N-H stretching (around 3100-3300 cm⁻¹), C=N stretching of the amidine group (around 1650-1690 cm⁻¹), and strong C-F stretching (around 1100-1250 cm⁻¹).

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode is the method of choice. It will reveal the protonated molecular ion [M+H]⁺, providing an exact mass that confirms the elemental composition.

-

High-Performance Liquid Chromatography (HPLC) : This is the gold standard for assessing purity.[13] A reversed-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase) coupled with a UV detector allows for the separation and quantification of the main compound from any impurities or starting materials. Purity is typically reported as a percentage of the total peak area.

Caption: Workflow for analytical confirmation and purity assessment.

Stability and Storage Recommendations

Proper handling and storage are paramount to maintaining the integrity of the compound.

-

Storage Conditions : It is recommended to store this compound in a cool, dry place, typically at 2-8°C, protected from light and moisture.[9][13]

-

Hygroscopicity : As a salt, the compound can be hygroscopic. Storage in a desiccator or under an inert atmosphere is advisable for long-term stability.

-

Solution Stability : While stock solutions in anhydrous organic solvents like DMSO are generally stable when stored frozen, aqueous solutions should be prepared fresh.[10] The amidine functional group, especially in its free base form, can be susceptible to hydrolysis over time in aqueous media, leading to the formation of the corresponding benzamide.

Scientific Applications and Field Insights

The unique properties of this compound make it a valuable tool in several research areas.

-

Enzyme Inhibition : Benzamidines are classic "scaffolds" for designing inhibitors of serine proteases like trypsin, thrombin, and plasmin.[12][14][15] The positively charged amidinium group mimics the natural substrate (arginine or lysine) and forms a strong salt bridge with a conserved aspartate residue in the S1 specificity pocket of these enzymes.

-

Medicinal Chemistry Building Block : The fluorine atoms on this compound are of particular interest. Fluorine substitution is a common strategy in drug design to enhance metabolic stability (by blocking sites of oxidative metabolism) and to improve binding affinity through favorable electronic interactions.[13] Therefore, this compound serves as a key intermediate for the synthesis of more complex and potent therapeutic agents.[6][9]

-

Biochemical Research : It is employed in fundamental studies to probe enzyme mechanisms, validate potential therapeutic targets, and serve as a reference inhibitor in screening assays.[9][13]

Conclusion

This compound is a specialized chemical entity whose value is derived from the synergistic combination of a proven pharmacophore (benzamidine) and strategic fluorination. Its well-defined physicochemical properties—including its enhanced solubility and stability as a hydrochloride salt, strong basicity, and balanced lipophilicity—make it an attractive tool for drug discovery and biochemical research. This guide provides the foundational data and experimental rationale necessary for its effective utilization in a laboratory setting, enabling researchers to leverage its unique characteristics to advance their scientific objectives.

References

-

Shanghai Chemsrc Biochemical Technology Co., Ltd. This compound - Manufacturer. [Link]

-

ResearchGate. The chemistry of amidines and imidates. [Link]

-

Eureka | Patsnap. Synthesis method of benzamidine hydrochloride. [Link]

- Google Patents. US3725456A - Process for preparing amidine salts.

-

Reddit. What are your procedures to form amine/amidine/guanidine salts and how do you freebase them?. [Link]

-

University of Florida. Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characterization. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 3. This compound | 885957-28-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. reddit.com [reddit.com]

- 9. chemimpex.com [chemimpex.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Benzamidine Hydrochloride | 1670-14-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. caymanchem.com [caymanchem.com]

- 13. chemimpex.com [chemimpex.com]

- 14. gendepot.com [gendepot.com]

- 15. selleckchem.com [selleckchem.com]

Elucidating the Mechanism of Action of 2,5-Difluoro-benzamidine hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzamidine Scaffold and the Promise of Fluorination

Benzamidine and its derivatives represent a well-established class of compounds that act as competitive inhibitors of serine proteases.[][2] These enzymes, characterized by a serine residue in their active site, play crucial roles in a myriad of physiological processes, including digestion, blood coagulation, and immune responses.[3][4][5] The dysregulation of serine protease activity is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. The core benzamidine structure effectively mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases.[6]

This guide focuses on 2,5-Difluoro-benzamidine hydrochloride , a halogenated derivative of benzamidine. The introduction of fluorine atoms to a pharmacophore can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, without drastically altering its steric profile. While specific mechanistic data for the 2,5-difluoro analog is not extensively available in public literature, this document serves as an in-depth technical guide on the principles and methodologies required to elucidate its mechanism of action. We will proceed from the foundational hypothesis that this compound, like its parent compound, functions as a serine protease inhibitor. This guide will provide researchers with a comprehensive framework for its characterization.

Hypothesized Mechanism of Action: Competitive Inhibition of Serine Proteases

The primary hypothesized mechanism of action for this compound is reversible, competitive inhibition of serine proteases.[][2] The positively charged amidinium group is expected to form a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket. The difluorinated phenyl ring would then occupy the remainder of the pocket, with the fluorine atoms potentially forming favorable interactions with the surrounding amino acid residues, thereby influencing binding affinity and selectivity.

The following diagram illustrates the proposed signaling pathway of a generic serine protease and the point of inhibition by this compound.

Caption: Hypothesized inhibition of a serine protease signaling pathway.

Phase 1: Biochemical Characterization of Target Inhibition

The initial phase of characterization involves confirming the direct inhibition of purified serine proteases and determining the kinetic parameters of this interaction.

Experimental Protocol: In Vitro Enzymatic Assay

A fluorescence-based enzymatic assay is a robust method for quantifying protease activity and inhibition. This assay utilizes a fluorogenic peptide substrate that, upon cleavage by the protease, releases a fluorophore, resulting in a measurable increase in fluorescence.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of this compound against a panel of serine proteases (e.g., trypsin, thrombin, urokinase).

Materials:

-

Purified serine proteases

-

Fluorogenic peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a serial dilution series.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the serially diluted inhibitor, and the purified enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The rate of the reaction is proportional to the slope of the fluorescence versus time plot.

-

Data Analysis:

-

Calculate the initial velocity for each inhibitor concentration.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

To determine the Ki and the mode of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots. For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for the in vitro enzymatic assay.

Caption: Workflow for in vitro enzymatic assay.

Illustrative Quantitative Data

The following table presents hypothetical inhibition data for this compound against a panel of serine proteases.

| Target Protease | Ki (µM) | Mode of Inhibition |

| Trypsin | 15 | Competitive |

| Thrombin | 150 | Competitive |

| uPA | 85 | Competitive |

| Chymotrypsin | > 500 | Not Determined |

Note: This data is illustrative and not based on experimental results.

Phase 2: Cellular Activity and Target Engagement

Demonstrating that the compound can inhibit its target in a cellular context is a critical next step. Cell-based assays can confirm cell permeability and on-target activity.

Experimental Protocol: Cell-Based Protease Activity Assay

Several cell-based assays can be employed to monitor the activity of a specific protease within a cellular environment.[4][7] One common approach involves engineering cells to express a reporter protein that is a substrate for the target protease.

Objective: To assess the ability of this compound to inhibit a target serine protease in living cells.

Materials:

-

A cell line that endogenously expresses the target protease or is engineered to do so.

-

A reporter construct (e.g., a fusion protein of a fluorescent protein and a protease-specific cleavage sequence).

-

Cell culture medium and reagents.

-

This compound.

-

A flow cytometer or high-content imaging system.

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture the chosen cell line and, if necessary, transfect with the reporter construct.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a defined period.

-

Assay Readout:

-

If using a FRET-based reporter, measure the change in the FRET signal. Inhibition of the protease will prevent cleavage of the reporter, maintaining a high FRET signal.

-

Alternatively, if cleavage leads to the release and degradation of a fluorescent protein, protease inhibition will result in a higher cellular fluorescence.

-

-

Data Analysis: Quantify the reporter signal for each inhibitor concentration and plot the results to determine a cellular IC50 value.

Phase 3: Biophysical Characterization of Binding

Biophysical techniques provide direct evidence of binding between the small molecule and its protein target and can elucidate the thermodynamics and kinetics of the interaction.[8][9][10]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[9]

Objective: To determine the thermodynamic profile of the interaction between this compound and the target serine protease.

Materials:

-

Purified serine protease.

-

This compound.

-

Isothermal titration calorimeter.

-

Dialysis buffer.

Step-by-Step Methodology:

-

Sample Preparation: Dialyze the purified protein against a suitable buffer. Dissolve the compound in the same buffer.

-

ITC Experiment: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.

The workflow for biophysical characterization is outlined below.

Caption: Workflow for biophysical characterization of binding.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By following the outlined experimental phases, researchers can systematically characterize its inhibitory activity, from initial biochemical assays to cellular target engagement and detailed biophysical analysis. The insights gained from these studies will be invaluable for understanding the structure-activity relationship of fluorinated benzamidine derivatives and for the potential development of novel, selective serine protease inhibitors for therapeutic applications.

References

- Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. (n.d.).

- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - PubMed Central. (n.d.).

-

Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. (2022, February 2). Retrieved January 18, 2026, from [Link]

-

Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

-

Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). Retrieved January 18, 2026, from [Link]

-

Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery - Kyushu University Pure Portal Site. (n.d.). Retrieved January 18, 2026, from [Link]

-

Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery - Sci-Hub. (2026, January 14). Retrieved January 18, 2026, from [Link]

-

Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

Protease Assay Services | Reaction Biology. (n.d.). Retrieved January 18, 2026, from [Link]

-

Species specificity of amidine-based urokinase inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

-

trypsin inhibition by benzamidine-conjugated molecular glues - PMC - NIH. (2015, May 1). Retrieved January 18, 2026, from [Link]

-

Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - Taylor & Francis Online. (n.d.). Retrieved January 18, 2026, from [Link]

-

The Essential Role of Benzamidine Hydrochloride Hydrate in Enzyme Inhibition Studies. (n.d.). Retrieved January 18, 2026, from [Link]

-

Inhibition of four human serine proteases by substituted benzamidines - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

-

Benzamidine - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase - Frontiers. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. goldbio.com [goldbio.com]

- 4. gendepot.com [gendepot.com]

- 5. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of Fluorinated Benzamidine Derivatives in Serine Protease Inhibition: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Intersection of Fluorine Chemistry and Serine Protease Targeting

In the landscape of modern drug discovery, the inhibition of serine proteases remains a cornerstone of therapeutic intervention, particularly in the realms of anticoagulation, inflammation, and oncology. Among the myriad scaffolds developed to target these crucial enzymes, benzamidine and its derivatives have long been recognized for their potent and specific interactions with the S1 pocket of trypsin-like serine proteases. The strategic incorporation of fluorine into these benzamidine-based inhibitors represents a significant leap forward, offering a sophisticated tool to modulate their biological activity, pharmacokinetic profiles, and overall drug-like properties. This technical guide provides an in-depth exploration of the biological activity of fluorinated benzamidine derivatives, with a focus on their role as inhibitors of key coagulation factors, thrombin and Factor Xa (FXa). We will delve into the mechanistic rationale behind their design, detailed experimental protocols for their evaluation, and a critical analysis of their structure-activity relationships (SAR).

I. The Mechanistic Underpinnings of Benzamidine-Based Serine Protease Inhibition

The efficacy of benzamidine derivatives as serine protease inhibitors is rooted in their ability to mimic the side chain of arginine, the natural substrate for many of these enzymes. The positively charged amidinium group forms a strong salt bridge with the carboxylate of a conserved aspartic acid residue (Asp189) at the base of the S1 specificity pocket. This fundamental interaction anchors the inhibitor to the active site, providing a foundation for further interactions that dictate potency and selectivity.

The Influence of Fluorine: More Than Just an Inert Substituent

The introduction of fluorine into the benzamidine scaffold is a deliberate strategy to fine-tune the molecule's properties. Fluorine's high electronegativity can significantly alter the electronic distribution of the aromatic ring, influencing the pKa of the amidine group and modulating its interaction with Asp189. Furthermore, fluorine substitution can impact the compound's lipophilicity, membrane permeability, and metabolic stability, all critical parameters in drug development. In some instances, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the active site, further enhancing binding affinity.

II. The Coagulation Cascade: A Prime Target for Fluorinated Benzamidine Derivatives

The blood coagulation cascade is a tightly regulated series of proteolytic activations culminating in the formation of a fibrin clot. Thrombin and Factor Xa are two pivotal serine proteases in this cascade, making them attractive targets for anticoagulant therapy.

Caption: The Coagulation Cascade and Targets of Fluorinated Benzamidine Derivatives.

III. Structure-Activity Relationships (SAR) of Fluorinated Benzamidine Derivatives

The potency and selectivity of fluorinated benzamidine derivatives are exquisitely sensitive to the nature and position of substituents on the aromatic ring and other parts of the molecule.

The Benzamidine Core: The Anchor

As previously discussed, the benzamidine group is the primary determinant of binding to the S1 pocket. Modifications to this group are generally not well-tolerated.

Aromatic Ring Substitution: The Key to Selectivity and Potency

Substitution on the phenyl ring of the benzamidine moiety is a critical area for optimization.

-

Other Substituents: The addition of larger, hydrophobic groups can enhance binding by occupying other subsites within the active site, such as the S2, S3, and S4 pockets. The nature of these groups is a key determinant of selectivity between thrombin and Factor Xa, which have different topographies in these regions.

Table 1: Representative Inhibitory Activities of Benzamidine Derivatives against Thrombin and Factor Xa

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| Benzamidine | Thrombin | - | - | [2] |

| p-methylbenzamidine | Thrombin | - | - | [2] |

| p-ethylbenzamidine | Thrombin | - | - | [2] |

| Nα-Tosyl-3-amidinophenylalanine methyl ester | Factor Xa | ~500 | - | [3] |

| Nα-β-Naphthylsulfonyl-3-amidinophenylalanine methyl ester | Factor Xa | ~500 | - | [3] |

| A Bis-benzamidine with cycloheptanone linker | Factor Xa | ~10 | - | [3] |

| A fluorinated benzamidrazone derivative (Compound 2) | Thrombin | - | - | [4] |

Note: The table presents a collection of data from various sources to illustrate the range of activities. A direct comparison of potency between these specific compounds is not intended due to variations in experimental conditions.

IV. Experimental Evaluation of Fluorinated Benzamidine Derivatives

A robust and reproducible assessment of the biological activity of novel inhibitors is paramount. The following section details the core in vitro assays employed in the characterization of fluorinated benzamidine derivatives as anticoagulants.

A. Chromogenic Substrate Assays: Quantifying Enzyme Inhibition

Chromogenic assays are a fundamental tool for determining the inhibitory potency (IC50 and Ki) of compounds against purified serine proteases. The principle lies in the enzyme's ability to cleave a synthetic peptide substrate that is conjugated to a chromophore, typically p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically, is proportional to the enzyme's activity.

Rationale for Substrate Selection: The choice of chromogenic substrate is critical for assay sensitivity and specificity. The peptide sequence of the substrate mimics the natural cleavage site of the target enzyme. For example, substrates with an arginine at the P1 position are suitable for trypsin-like proteases. Specificity is further enhanced by the amino acids at the P2 and P3 positions. For instance, S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) is relatively specific for Factor Xa, while S-2238 (H-D-Phe-Pip-Arg-pNA) is highly sensitive to thrombin[4].

Experimental Workflow: Chromogenic Assay

Caption: Workflow for a typical chromogenic serine protease inhibition assay.

Detailed Protocol: Chromogenic Assay for Thrombin Inhibition

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4.

-

Human α-Thrombin: Prepare a stock solution and dilute to the desired working concentration (e.g., 2 NIH units/mL) in assay buffer.

-

Chromogenic Substrate (e.g., S-2238): Prepare a stock solution in sterile water and dilute to the desired working concentration (e.g., 0.2 mM) in assay buffer.

-

Inhibitor: Prepare a stock solution in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to the blank wells.

-

Add 25 µL of assay buffer and 25 µL of inhibitor dilution to the test wells.

-

Add 25 µL of assay buffer and 25 µL of solvent control to the enzyme control wells.

-

Add 25 µL of thrombin working solution to the test and enzyme control wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to all wells.

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.

-

B. Clotting Assays: Assessing Anticoagulant Efficacy in Plasma

Clotting assays, such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT), are essential for evaluating the anticoagulant effect of inhibitors in a more physiologically relevant matrix, i.e., plasma.

-

Activated Partial Thromboplastin Time (aPTT): This assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. A prolonged aPTT indicates inhibition of factors in these pathways, such as thrombin and Factor Xa.

-

Prothrombin Time (PT): This assay assesses the extrinsic and common pathways. A prolonged PT suggests inhibition of factors in these pathways, primarily Factor VIIa, but also Factor Xa and thrombin.

Detailed Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

-

Sample Preparation:

-

Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Prepare platelet-poor plasma (PPP) by centrifugation (e.g., 2500 x g for 15 minutes).

-

-

Assay Procedure (Manual or Automated Coagulometer):

-

Pre-warm PPP samples, aPTT reagent (containing a contact activator like silica and phospholipids), and 25 mM CaCl2 solution to 37°C.

-

Pipette 100 µL of PPP (spiked with various concentrations of the inhibitor or vehicle control) into a cuvette.

-

Add 100 µL of the aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding 100 µL of the pre-warmed CaCl2 solution and simultaneously start a timer.

-

Record the time taken for clot formation.

-

Detailed Protocol: Prothrombin Time (PT) Assay

-

Sample Preparation:

-

Prepare PPP as described for the aPTT assay.

-

-

Assay Procedure (Manual or Automated Coagulometer):

-

Pre-warm PPP samples and PT reagent (containing thromboplastin and calcium) to 37°C.

-

Pipette 100 µL of PPP (spiked with various concentrations of the inhibitor or vehicle control) into a cuvette.

-

Initiate clotting by adding 200 µL of the pre-warmed PT reagent and simultaneously start a timer.

-

Record the time taken for clot formation.

-

V. Synthesis of Fluorinated Benzamidine Derivatives

The synthesis of fluorinated benzamidine derivatives typically involves the introduction of the amidine functionality at a late stage, often from a corresponding nitrile precursor. Fluorine is usually incorporated early in the synthesis, starting from a commercially available fluorinated building block.

General Synthetic Scheme:

Caption: A generalized synthetic route to fluorinated benzamidines from fluorinated benzoic acids.

A common method for the conversion of a nitrile to an amidine is the Pinner reaction, which involves the treatment of the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate salt, followed by reaction with ammonia.

VI. Conclusion and Future Perspectives

Fluorinated benzamidine derivatives represent a mature yet continually evolving class of serine protease inhibitors. The strategic use of fluorine has proven to be a powerful approach to enhance their drug-like properties, leading to the development of potent and orally bioavailable anticoagulants. The in-depth understanding of their structure-activity relationships, guided by robust in vitro and in vivo evaluations, remains a critical driver of innovation in this field. Future efforts will likely focus on leveraging fluorine's unique properties to achieve even greater selectivity for specific serine proteases, thereby minimizing off-target effects and improving the safety profiles of these important therapeutic agents. The continued application of structural biology and computational modeling will undoubtedly accelerate the design and discovery of the next generation of fluorinated benzamidine-based drugs.

VII. References

-

Maignan, S., Guilloteau, J.P., Choi-Sledeski, Y.M., Becker, M.R., Ewing, W.R., Pauls, H.W., Spada, A.P., Mikol, V. (n.d.). CRYSTAL STRUCTURE OF HUMAN COAGULATION FACTOR XA COMPLEXED WITH RPR200095. RCSB PDB. [Link]

-

Discovery and development of Factor Xa inhibitors (2015–2022). (2023). Frontiers in Chemistry. [Link]

-

Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004. [Link]

-

Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1989). Synthetic inhibitors of bovine factor Xa and thrombin and comparison of their anticoagulant efficiency. Thrombosis Research, 54(3), 245–252. [Link]

-

Lee, Y. K., Park, S. J., Kim, J. S., Kim, Y. C., & Lee, B. H. (1999). Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. Bioorganic & Medicinal Chemistry Letters, 9(17), 2483–2486. [Link]

-

Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792. [Link]

-

Bang, N. U., & Mattler, L. E. (1977). Sensitivity and specificity of plasma serine protease chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-92. [Link]

-

Kavitha, R., Sa’ad, M. A., Fuloria, S., Fuloria, N. K., Ravichandran, M., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. [Link]

-

(2025). APTT. LiNEAR. [Link]

-

(2025). Screening Tests in Haemostasis: The APTT. Practical-Haemostasis.com. [Link]

-

(2021). Prothrombin Time. PhenX Toolkit. [Link]

-

(2024). Screening Tests in Haemostasis: The Prothrombin Time [PT]. Practical-Haemostasis.com. [Link]

Sources

- 1. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

solubility and stability of 2,5-Difluoro-benzamidine hydrochloride

An In-Depth Technical Guide to the Solubility and Stability of 2,5-Difluoro-benzamidine Hydrochloride

Introduction

This compound is a halogenated derivative of benzamidine, a class of compounds known for their activity as serine protease inhibitors.[1] As with any compound under consideration for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. Among the most critical of these are solubility and stability. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the , offering a framework for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and the feasibility of developing various dosage forms.[2] Poor aqueous solubility can present significant challenges in formulation development.[3] Similarly, the chemical stability of an API determines its shelf-life, storage conditions, and potential for degradation into impurities that could be inactive or even toxic.[4][5] Therefore, rigorous solubility and stability studies are not merely regulatory requirements but foundational pillars of a successful drug development program.

This guide will detail the methodologies for determining both thermodynamic and kinetic solubility, as well as a comprehensive approach to stability testing through forced degradation studies and the development of a stability-indicating analytical method.

Part 1: Solubility Assessment of this compound

The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility is typically determined in a range of aqueous and organic solvents.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where the solid and dissolved forms are in equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.[6][7]

-

Kinetic Solubility: This is often measured in high-throughput screening settings and reflects the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO).[3][7] While useful for initial screening, it may not represent the true solubility.

For detailed characterization, thermodynamic solubility is the preferred measurement.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

Causality in Experimental Choices:

-

Excess Solid: The presence of undissolved solid is critical to ensure that the solution is saturated and at equilibrium.[7]

-

Equilibration Time: A sufficient equilibration time (24-72 hours) is necessary to ensure that the dissolution process has reached a true thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and recorded temperature is crucial for reproducibility.[3]

-

HPLC Analysis: HPLC is preferred over methods like UV spectroscopy because it can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[8]

Data Presentation: Hypothetical Solubility of this compound

The following table presents hypothetical solubility data for illustrative purposes.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 15.2 |

| PBS (pH 7.4) | 25 | 12.8 |

| 0.1 N HCl | 25 | > 50 |

| 0.1 N NaOH | 25 | 2.5 |

| Ethanol | 25 | 28.9 |

| Methanol | 25 | 35.1 |

| DMSO | 25 | > 100 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profiling and Forced Degradation

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation studies, or stress testing, are a key component of this process.[5][9]

The Role of Forced Degradation Studies

Forced degradation studies involve subjecting the API to stress conditions more severe than accelerated stability testing.[5] The objectives are to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method, ensuring it can separate the API from its degradants.[10]

These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath/oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes).[4] Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat under the same conditions as acid hydrolysis.[11] Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified time.[9]

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at an elevated temperature (e.g., 80°C) for an extended period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

For all conditions, a control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the API.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, excipients, or other potential impurities.[10][12]

Method Development Strategy:

-

Column Selection: A reversed-phase C18 column is a common starting point for polar to moderately non-polar compounds.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to separate compounds with a range of polarities.[10]

-

Detection: UV detection is suitable for chromophoric molecules like this compound. A photodiode array (PDA) detector is advantageous as it can assess peak purity.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation: Hypothetical Forced Degradation of this compound

| Stress Condition | % Assay of Parent | % Degradation | Number of Degradants |

| 0.1 N HCl (60°C, 30 min) | 88.5 | 11.5 | 2 |

| 0.1 N NaOH (60°C, 30 min) | 85.2 | 14.8 | 3 |

| 3% H₂O₂ (RT, 24h) | 92.1 | 7.9 | 1 |

| Thermal (80°C, 48h) | 98.6 | 1.4 | 1 |

| Photolytic (ICH Q1B) | 95.3 | 4.7 | 2 |

Experimental Workflow: Forced Degradation and Method Development

Caption: Workflow for Forced Degradation and SIM Development.

Part 3: Synthesis and Interpretation

The data generated from solubility and stability studies are integral to the drug development process.

-

Formulation Development: Solubility data guides the selection of appropriate formulation strategies. For a compound with good solubility in acidic conditions but poor solubility in alkaline conditions, an oral solid dosage form designed to dissolve in the stomach might be pursued.

-

Storage and Handling: Stability data informs the recommended storage conditions (e.g., temperature, protection from light) and the assignment of a shelf-life for the drug substance and subsequent drug product.

-

Analytical Method Lifecycle: The stability-indicating method developed becomes a critical tool for quality control, used for release testing of the API and finished product, as well as for ongoing stability monitoring.

Based on the structure of benzamidine, degradation under hydrolytic conditions could potentially involve the cleavage of the amidine group to form the corresponding benzamide and ammonia. The presence of fluorine atoms on the benzene ring may influence the rate and pathway of this degradation.

Conclusion

The characterization of solubility and stability is a foundational activity in the development of any new chemical entity, including this compound. A systematic approach, employing established methodologies such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, is essential. The development of a robust, validated, stability-indicating HPLC method is critical for ensuring the accurate assessment of the compound's purity and potency throughout its lifecycle. The insights gained from these studies are indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality, safety, and efficacy of the potential drug product.

References

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 84-91. Retrieved from [Link]

-

Vemula, V. R., & Lagishetty, V. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 174, 108-132. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. Retrieved from [Link]

-

Jetir. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR, 6(6). Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Hemdan, A., Omar, A. E., & Farouk, M. (2016). Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine in Presence of Their Degradation Products and Application to Pharmaceutical Formulation and Human Plasma. Analytical Chemistry Indian Journal, 16(15), 112. Retrieved from [Link]

-

Pawar, S. S., & Dhabale, P. N. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]

-

Kumar, V., & Singh, R. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 7(3), 323-334. Retrieved from [Link]

-

Sravani, G., & Kumar, P. S. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. Retrieved from [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-31. Retrieved from [Link]

-

Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-difluoro-4-piperidin-4-yl-N-propylbenzamide. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzamidine. Retrieved from [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. rheolution.com [rheolution.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. ijrpp.com [ijrpp.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. tsijournals.com [tsijournals.com]

- 12. jetir.org [jetir.org]

An In-depth Technical Guide to 2,5-Difluoro-benzamidine Hydrochloride: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Fluorinated Building Block

2,5-Difluoro-benzamidine hydrochloride, identified by its CAS number 885957-28-8, is a fluorinated aromatic amidine that has garnered significant interest within the medicinal chemistry landscape.[1] While not a household name in the broader field of chemistry, its importance lies in its role as a critical intermediate for the synthesis of complex pharmaceutical agents. The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic properties, pKa, and binding interactions, making it a valuable scaffold in modern drug design.[2] Fluorine's unique properties can enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in drug discovery and development.

Historical Context and Discovery

The history of this compound is not one of a singular, celebrated discovery but rather of a compound that emerged from the growing demand for novel, fluorinated building blocks in pharmaceutical research. The development of this and similar benzamidine derivatives is intrinsically linked to the rise of structure-based drug design, particularly in the pursuit of inhibitors for serine proteases like Factor Xa, a key enzyme in the blood coagulation cascade.[3] Researchers in this area required starting materials that could mimic the binding of arginine or lysine residues in the active sites of these enzymes, and substituted benzamidines proved to be excellent candidates. The introduction of fluorine atoms was a logical step to modulate the physicochemical properties of these inhibitors. While a definitive first synthesis publication is not readily apparent, its appearance in the portfolios of chemical suppliers and its implicit use in patents related to novel anticoagulants suggest its development occurred within industrial or academic drug discovery programs focused on creating new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 885957-28-8 |

| Molecular Formula | C₇H₇ClF₂N₂ |

| Molecular Weight | 192.59 g/mol |

| Appearance | White to off-white solid |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 49.9 Ų |

Data compiled from various chemical databases and supplier information.[1]

Synthesis of this compound: A Technical Protocol

The most common and logical synthetic route to this compound is through the conversion of the corresponding nitrile, 2,5-difluorobenzonitrile. The Pinner reaction and its modern variations are the cornerstone methods for this transformation.[4][5][6] Below is a detailed, two-step protocol that can be adapted by researchers.

Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)

The first step involves the reaction of 2,5-difluorobenzonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride to form the ethyl imidate hydrochloride, commonly known as a Pinner salt.

Caption: Workflow for the formation of the Pinner salt intermediate.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol.

-

Dissolution: 2,5-difluorobenzonitrile is added to the ethanol and stirred until fully dissolved.

-

Acidification: The solution is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is then bubbled through the solution for several hours. The reaction progress can be monitored by the precipitation of the white Pinner salt.

-

Isolation: The reaction mixture is typically allowed to stand at a low temperature to ensure complete precipitation. The solid imidate hydrochloride is then isolated by filtration, washed with cold anhydrous ether, and dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as a byproduct.[4]

-

Low Temperature: Cooling the reaction mixture minimizes the formation of side products and helps to control the exothermic nature of the reaction between HCl and ethanol.

-

Gaseous HCl: The use of gaseous HCl ensures a high concentration of the acid catalyst and the absence of water.

Step 2: Ammonolysis to this compound

The isolated Pinner salt is then converted to the final product by reaction with ammonia.

Sources

A Theoretical and Computational Scrutiny of 2,5-Difluoro-benzamidine Hydrochloride: A Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth theoretical examination of 2,5-Difluoro-benzamidine hydrochloride, a fluorinated derivative with significant potential in drug design. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between the compound's structural features and its predicted biological activity, offering a robust framework for researchers in drug development. We will explore the quantum chemical properties that underpin its reactivity and intermolecular interactions, and detail a comprehensive computational workflow for assessing its potential as an enzyme inhibitor. This guide is designed to be a self-validating system, grounding its protocols in established scientific principles and providing actionable insights for your research endeavors.

Introduction: The Rationale for Fluorination in Benzamidine Scaffolds

Benzamidine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently serving as the foundational core for potent enzyme inhibitors, particularly for serine proteases like thrombin.[1] The amidine group, with its positive charge at physiological pH, readily engages in crucial hydrogen bonding and electrostatic interactions within enzyme active sites.

The introduction of fluorine atoms onto the phenyl ring, as in this compound, is a deliberate design choice aimed at modulating several key physicochemical properties:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic and dipole-dipole interactions with protein residues. Furthermore, fluorine can participate in non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups, that are increasingly recognized as significant contributors to binding affinity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This increased stability can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the basicity of the amidine group, which can be fine-tuned to optimize interactions within the specific microenvironment of a target protein's active site. A data-driven analysis of fluorination on aminergic G protein-coupled receptors has shown that the position of fluorine substitution can have a significant impact on biological activity.[2]

This guide will now delve into the theoretical underpinnings of these effects and provide a practical computational framework for their investigation.

Physicochemical and Structural Properties

A foundational understanding of a compound's properties is paramount before embarking on extensive theoretical studies.

| Property | Value | Source |

| CAS Number | 885957-28-8 | [3] |

| Molecular Formula | C7H7ClF2N2 | [3] |

| Molecular Weight | 192.59 g/mol | [3] |

| Canonical SMILES | C1=CC(=C(C=C1F)C(=N)N)F.Cl | [3] |

| InChI Key | QAPPOYNVEJEQOV-UHFFFAOYSA-N | [3] |

Theoretical Framework and Computational Workflow

The following sections outline a comprehensive, multi-step computational workflow designed to predict the behavior and potential efficacy of this compound as a therapeutic agent.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for understanding the electronic structure and reactivity of a molecule.[4] These calculations provide insights that are not readily accessible through experimental means alone.

Experimental Protocol: DFT Calculations

-

Structure Optimization:

-

Construct the 3D structure of 2,5-Difluoro-benzamidine.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation.[4] This step is crucial as the molecular geometry dictates its electronic properties.

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

The results can be used to predict the compound's theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[5][6][7]

-

-

Electronic Property Calculation:

-

From the optimized structure, calculate key electronic properties:

-

Molecular Electrostatic Potential (MEP): Visualize the charge distribution and identify regions of positive and negative potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and stability.[8]

-

Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and intramolecular interactions.

-

-

Caption: Workflow for Quantum Chemical Calculations.

Molecular Docking: Predicting Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9] This method is instrumental in identifying potential drug targets and understanding the key interactions that drive binding.[10][11]

Experimental Protocol: Molecular Docking

-

Target Selection and Preparation:

-

Ligand Preparation:

-

Use the optimized 3D structure of this compound from the quantum chemical calculations.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or known active site residues.

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.[11]

-

Score the resulting poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the protein-ligand complex to identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.[13]

-

Caption: Workflow for Molecular Docking Studies.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[14]

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation:

-

Minimize the energy of the system to remove any steric clashes.

-

Gradually heat the system to physiological temperature (e.g., 300 K) and equilibrate it under constant pressure.

-

Run a production simulation for a sufficient length of time (e.g., 50-100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Investigate the persistence of key intermolecular interactions identified in the docking studies.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more quantitative estimate of binding affinity.

-

Anticipated Outcomes and Significance for Drug Development

The theoretical studies outlined in this guide are anticipated to yield several critical insights:

-

Structure-Activity Relationship (SAR) Insights: By understanding the electronic properties and preferred binding mode of this compound, researchers can make more informed decisions when designing next-generation analogs with improved potency and selectivity.[14]

-

Target Prioritization: The predicted binding affinities from molecular docking and MD simulations can help prioritize which protein targets are most likely to be modulated by this compound, thereby focusing experimental efforts.

-

Mechanism of Action Hypothesis: The detailed analysis of intermolecular interactions can lead to a testable hypothesis regarding the compound's mechanism of action at the molecular level.

The deconstruction-reconstruction approach in fragment-based drug design (FBDD) can be a powerful strategy where privileged fragments from known ligands are used to generate novel scaffolds.[15] The theoretical framework presented here can be instrumental in evaluating such novel designs.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The strategic application of theoretical and computational methods, as detailed in this guide, provides a rational and efficient pathway to unlock its full potential. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can gain a deep understanding of its molecular properties and biological activity, ultimately accelerating the drug discovery and development process.

References

-

MDPI. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Available from: [Link]

- Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of medicinal chemistry, 45(23), 4995–5004.

-

MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available from: [Link]

- Patel, R., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. BMC Research Notes, 14(1), 1-8.

-

ResearchGate. Representative binding poses of eight benzamidine analogs in core binding sites given by the docking calculation. Available from: [Link]

-

Walsh Medical Media. The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Available from: [Link]

-

ResearchGate. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. Available from: [Link]

-

Scilit. Synthesis and Quantum Chemical Calculation of Benzamide Derivatives Containing Capsaicin and Their Bacteriostatic and Antifouling Properties. Available from: [Link]

-

PubMed. Quantum mechanical map for protein-ligand binding with application to beta-trypsin/benzamidine complex. Available from: [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

-

ResearchGate. Scheme for synthesis of novel benzamidine analogues. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Available from: [Link]

-

MDPI. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. Available from: [Link]

-

Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl). Available from: [Link]

-

National Center for Biotechnology Information. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Available from: [Link]

-

ResearchGate. Benzamidine Derivatives. Available from: [Link]

-

A&A Pharmachem. 2,4-Difluorobenzimidamide hydrochloride. Available from: [Link]

-

PubChem. 2,5-Difluorobenzamide. Available from: [Link]

-